N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
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Description
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H14F4N2OS and its molecular weight is 394.39. The purity is usually 95%.
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Scientific Research Applications
Microwave-Induced Synthesis and Antimicrobial Analogs
A study by Desai et al. (2013) presented the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, highlighting their promising antimicrobial activity. This research demonstrates the significance of incorporating a fluorine atom to enhance antimicrobial properties against a range of bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Catalyst- and Solvent-Free Synthesis
Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free method for synthesizing 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement. This study not only provides a greener synthesis approach but also sheds light on the structural analysis through X-ray and theoretical studies (Moreno-Fuquen et al., 2019).
Antipathogenic Activity of Thiourea Derivatives
Limban, Marutescu, & Chifiriuc (2011) investigated the antipathogenic activity of new thiourea derivatives, demonstrating the potential of these compounds to develop novel antimicrobial agents with antibiofilm properties. The study emphasized the importance of halogen atoms on the N-phenyl substituent for enhancing the anti-pathogenic activity (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Antimicrobial Activity of Thiadiazoles and Triazoles
Dengale et al. (2019) and Darekar et al. (2020) explored the synthesis and antimicrobial activity of novel thiadiazoles and triazoles derived from fluorophenyl-methylthiazol compounds. These studies highlight the effectiveness of microwave-assisted synthesis in producing compounds with moderate activity against various bacterial strains (Dengale et al., 2019; Darekar et al., 2020).
Radiosynthesis of a Cyclin-Dependent Kinase-2 Inhibitor
Svensson et al. (2011) described the radiosynthesis of an 18F-labeled cyclin-dependent kinase-2 inhibitor as a potential radiotracer for molecular imaging. This study illustrates the application of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide derivatives in the development of diagnostic tools for cancer research (Svensson et al., 2011).
Properties
IUPAC Name |
N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F4N2OS/c1-11-16(27-18(25-11)13-7-3-5-9-15(13)20)10-24-17(26)12-6-2-4-8-14(12)19(21,22)23/h2-9H,10H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAYHPSCLGMYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.